8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-2,6-dione derivative with a complex substitution pattern. Its structure features:
- 8-position: A 3,5-dimethylpyrazole group, contributing aromatic and hydrogen-bonding properties.
- 7-position: A 2-methoxyethyl chain, enhancing hydrophilicity compared to alkyl or allyl substituents.
- 3-position: A methyl group, common in purine derivatives to modulate steric and electronic effects.
The molecular formula is C₂₃H₃₁N₆O₃ (calculated molecular weight: 439.54 g/mol). While direct pharmacological data are unavailable, the substituents suggest applications in enzyme inhibition (e.g., kinases or phosphodiesterases) due to structural similarities to bioactive purine analogs.
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-16-15-17(2)29(25-16)22-24-20-19(27(22)13-14-32-4)21(30)28(23(31)26(20)3)12-8-11-18-9-6-5-7-10-18/h5-7,9-10,15H,8,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZGLPFLTZNIGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H28N6O3
- Molecular Weight : 436.5 g/mol
- CAS Number : 1013873-98-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazole ring.
- Alkylation with methoxyethyl and phenylpropyl groups.
- Purification through crystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a derivative of the pyrazole family demonstrated significant cytotoxic effects against various cancer cell lines, including glioma. The mechanism was found to involve apoptosis induction and cell cycle arrest at specific phases.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8-(3,5-dimethyl-1H-pyrazol-1-yl)... | C6 (glioma) | 5.13 | Apoptosis induction |
| 5-FU (control) | C6 (glioma) | 8.34 | Apoptosis induction |
This data suggests that the compound is more effective than traditional chemotherapeutics like 5-Fluorouracil (5-FU) in certain contexts .
Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes involved in cancer progression and inflammation. For example, it has been reported to inhibit phospholipase A2 activity, which is crucial in inflammatory pathways . This inhibition may contribute to its anti-inflammatory properties.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Receptor Binding : The structural conformation allows binding to specific receptors involved in cell signaling pathways.
- Enzyme Interaction : Inhibition of enzymes such as phospholipases disrupts lipid metabolism and inflammatory responses.
Study 1: Cytotoxicity Against Glioma Cells
A study investigated the cytotoxic effects of the compound on C6 glioma cells. Results indicated that treatment led to a significant reduction in cell viability, primarily through apoptosis as confirmed by flow cytometry analyses .
Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of the compound. It was found to significantly reduce pro-inflammatory cytokines in vitro, suggesting its potential for treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to 8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione () and other pyrazole-purine hybrids. Key differences include:
Key Findings:
Substituent Impact on Solubility: The 2-methoxyethyl group in the target compound improves aqueous solubility compared to the 2-methylallyl group in the analog . This aligns with trends in medicinal chemistry, where ether linkages often enhance bioavailability.
Synthetic Considerations: Pyrazole derivatives (e.g., 3,5-dimethylpyrazole) are typically synthesized via cyclocondensation of β-diketones with hydrazines (). The 8-position pyrazole in both compounds likely follows this route. The 7-position substituents may involve nucleophilic substitution or Mitsunobu reactions, depending on precursor availability .
Potential Biological Relevance: The phenylpropyl group in the target compound may facilitate interactions with hydrophobic binding pockets (e.g., in kinase ATP-binding sites).
Q & A
Q. What are the key structural features of this compound that influence its reactivity or biological activity?
The compound’s activity is modulated by its:
- 3,5-Dimethylpyrazole moiety : Enhances steric hindrance and potential hydrogen-bonding interactions with biological targets .
- 2-Methoxyethyl chain : Increases solubility and may influence pharmacokinetic properties by altering lipophilicity .
- 3-Phenylpropyl substituent : Contributes to hydrophobic interactions with protein binding pockets, as seen in structurally related purine derivatives .
- Purine-dione core : Provides a scaffold for covalent or non-covalent interactions, particularly with enzymes like kinases or polymerases . Methodological Tip: Use computational tools (e.g., molecular docking) to map interactions between substituents and target proteins.
Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?
Synthesis typically involves:
- Cyclization of intermediates : Refluxing precursors in ethanol or DMF to form the purine core (common in related compounds) .
- Substitution reactions : Introducing the pyrazole and alkyl groups under controlled temperatures (60–80°C) to avoid side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMF/ethanol mixtures) . Methodological Tip: Monitor reaction progress via TLC or HPLC, and optimize solvent polarity to isolate high-purity fractions .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding this compound’s mechanism of action?
Contradictions often arise from:
- Varied assay conditions (e.g., pH, co-solvents affecting solubility).
- Off-target effects due to the compound’s reactive substituents (e.g., chloroethyl groups in analogs forming covalent adducts) . Methodological Approach:
- Dose-response studies : Establish EC50/IC50 curves across multiple cell lines .
- Mutagenesis assays : Identify binding residues by altering target protein sequences .
- Competitive binding experiments : Use labeled probes to confirm direct vs. indirect interactions .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs of this compound?
SAR studies require systematic variation of substituents:
| Structural Variation | Biological Impact | Reference |
|---|---|---|
| Pyrazole → Imidazole | Altered hydrogen-bonding capacity | |
| Methoxyethyl → Hexyl | Increased lipophilicity, reduced solubility | |
| Phenylpropyl → Fluorobenzyl | Enhanced target specificity (seen in fluorinated analogs) | |
| Methodological Tip: Use parallel synthesis or combinatorial libraries to test multiple analogs under identical assay conditions . |
Q. How can researchers evaluate this compound’s pharmacokinetic properties in preclinical models?
Key parameters include:
- Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS .
- Plasma protein binding : Use equilibrium dialysis or ultrafiltration .
- Blood-brain barrier permeability : Employ in vitro models (e.g., MDCK-MDR1 cells) . Methodological Tip: Radiolabel the compound (e.g., with ¹⁴C) to track distribution in animal models .
Q. What strategies mitigate challenges in optimizing reaction yields during scale-up synthesis?
Common challenges and solutions:
- Low cyclization efficiency : Use high-boiling solvents (e.g., DMF) and microwave-assisted synthesis .
- Side reactions at the purine core : Introduce protecting groups (e.g., Boc for amines) during intermediate steps .
- Purification bottlenecks : Switch from column chromatography to recrystallization for large batches . Methodological Tip: Perform Design of Experiments (DoE) to optimize temperature, solvent, and catalyst ratios .
Data Analysis & Interpretation
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?
Discrepancies may stem from:
- Metabolic activation : Prodrugs requiring liver enzymes for activation (e.g., cytochrome P450) .
- Tissue-specific uptake : Variations in transporter expression (e.g., OCT/SLC22A family) affecting cellular accumulation . Methodological Approach:
- Compare metabolite profiles (in vitro vs. in vivo) using mass spectrometry .
- Use knockout animal models to assess transporter-dependent toxicity .
Q. What analytical techniques validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) .
- Stability-indicating assays : HPLC with photodiode array detection to monitor degradation products .
- NMR spectroscopy : Track structural integrity in DMSO or PBS solutions over time .
Tables for Reference
Q. Table 1: Key Synthetic Parameters for Purine-Dione Derivatives
| Step | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | Reflux in ethanol, 12 h | 45–60% | |
| Alkyl Substitution | DMF, 80°C, 6 h, K2CO3 catalyst | 70–85% | |
| Purification | Silica gel, ethyl acetate/hexane | >95% purity |
Q. Table 2: Biological Activities of Structural Analogs
| Analog | Target | Activity | Reference |
|---|---|---|---|
| 8-(4-Ethylpiperazin-1-yl)-3-methyl-7-pentyl... | Viral polymerases | Antiviral (EC50: 2.1 µM) | |
| 8-(3-Acetylphenyl)-1,6,7-trimethyl... | Kinases | Inhibitory (IC50: 0.8 µM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
